molecular formula C15H12N2O2 B13134889 9,10-Anthracenedione, 1-amino-2-(methylamino)- CAS No. 62468-68-2

9,10-Anthracenedione, 1-amino-2-(methylamino)-

Cat. No.: B13134889
CAS No.: 62468-68-2
M. Wt: 252.27 g/mol
InChI Key: DWVRNKJOKISAOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-2-(methylamino)anthracene-9,10-dione can be synthesized through the reaction of aminohaloanthraquinones with morpholine, monoethanolamine, or diethanolamine . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to facilitate the substitution of the halogen atom with the amino group.

Industrial Production Methods

In industrial settings, the production of 1-amino-2-(methylamino)anthracene-9,10-dione often involves the use of large-scale reactors where the reactants are mixed and heated under precise conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-amino-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-amino-2-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. In the context of its anticancer activity, the compound is known to inhibit topoisomerases, which are essential enzymes for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-amino-2-(methylamino)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share a common anthraquinone core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity.

Properties

CAS No.

62468-68-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-amino-2-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3

InChI Key

DWVRNKJOKISAOG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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